molecular formula C11H19NO4S B1663595 Mephentermine hemisulfate CAS No. 1212-72-2

Mephentermine hemisulfate

Cat. No.: B1663595
CAS No.: 1212-72-2
M. Wt: 261.34 g/mol
InChI Key: NZKLHVGUPFNBFD-UHFFFAOYSA-N
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Description

Historical Context of Sympathomimetic Amine Research

The study of sympathomimetic amines, compounds that mimic the effects of the sympathetic nervous system, has been a cornerstone of pharmacology. Research in this area has led to a deeper understanding of autonomic nervous system physiology and the development of numerous therapeutic agents. These compounds are broadly classified as catecholamines and non-catecholamines, and their mechanisms of action can be direct, indirect, or mixed. ncats.io Direct-acting agents interact with adrenergic receptors, while indirect-acting agents work by increasing the levels of endogenous catecholamines like norepinephrine (B1679862). ncats.io

The exploration of sympathomimetic amines has been driven by the desire to understand the relationship between chemical structure and pharmacological activity. Early research focused on naturally occurring substances, but the 20th century saw a surge in the synthesis and investigation of novel compounds. This led to the development of agents with more selective receptor affinities and varied clinical applications.

Mephentermine (B94010) Sulfate (B86663) as a Model Compound in Pharmacological Inquiry

Mephentermine was first described in the literature and introduced for medical use by 1952. wikipedia.org It is structurally related to amphetamine and methamphetamine. wikipedia.org Mephentermine sulfate serves as a valuable model compound in pharmacological research due to its distinct mechanism of action as an indirectly acting sympathomimetic amine. drugbank.com Its primary effect is to induce the release of norepinephrine from nerve terminals, which in turn stimulates adrenergic receptors. wikipedia.orgdrugbank.com This indirect action makes it a useful tool for investigating the physiology and pharmacology of adrenergic neurotransmission.

In academic research, mephentermine sulfate is frequently used in comparative studies to elucidate the nuanced effects of different sympathomimetic agents on the cardiovascular system. These studies often focus on its hemodynamic effects, such as changes in blood pressure, heart rate, and cardiac output, in comparison to direct-acting agents like phenylephrine (B352888) or other mixed-acting agents. Its ability to increase cardiac output sets it apart from pure alpha-agonists that primarily cause vasoconstriction. anesthesiologypaper.comahajournals.org

Detailed Research Findings

Research involving mephentermine sulfate has provided significant insights into its cardiovascular effects. Comparative clinical trials, often in the setting of anesthesia-induced hypotension, have quantified its impact on key hemodynamic parameters.

A study comparing mephentermine with phenylephrine for managing hypotension after oxytocin (B344502) administration during cesarean section under spinal anesthesia revealed that phenylephrine was superior in maintaining systolic and diastolic blood pressure. impactfactor.org However, mephentermine was associated with a more stable heart rate. impactfactor.org For instance, at 6 minutes post-oxytocin, the mean heart rate in the phenylephrine group was 73 ± 6.0 bpm, whereas in the mephentermine group, it was 80 ± 6.3 bpm. impactfactor.org

Table 1: Comparison of Mean Hemodynamic Parameters between Phenylephrine and Mephentermine Groups

Time PointParameterPhenylephrine Group (Mean ± SD)Mephentermine Group (Mean ± SD)
2 minutesSystolic Blood Pressure (mmHg)118 ± 6.5110 ± 8.2
10 minutesSystolic Blood Pressure (mmHg)118 ± 6.0111 ± 8.0
2 minutesDiastolic Blood Pressure (mmHg)78 ± 5.272 ± 5.8
14 minutesDiastolic Blood Pressure (mmHg)81 ± 5.875 ± 6.0
6 minutesHeart Rate (bpm)73 ± 6.080 ± 6.3
14 minutesHeart Rate (bpm)69 ± 6.176 ± 6.7

Data from a study comparing phenylephrine and mephentermine in patients undergoing elective cesarean section. impactfactor.org

Another randomized controlled trial comparing bolus doses of phenylephrine and mephentermine for the treatment of hypotension during spinal anesthesia for cesarean section found that both drugs effectively maintained arterial pressure. anesthesiologypaper.com Phenylephrine, however, required fewer doses. anesthesiologypaper.com The study also highlighted that mephentermine leads to a higher heart rate compared to phenylephrine. anesthesiologypaper.com

Table 2: Hemodynamic Comparison of Phenylephrine and Mephentermine in Spinal Anesthesia for Cesarean Section

ParameterPhenylephrine Group (Mean ± S.D.)Mephentermine Group (Mean ± S.D.)
Age (Years)26.42 ± 3.5025.63 ± 2.80
Mean Heart RateLowerHigher
Mean Systolic BPHigherLower
Mean Diastolic BPHigherLower
Mean Arterial PressureHigherLower

This table summarizes the comparative effects of phenylephrine and mephentermine from a randomized controlled trial. anesthesiologypaper.com

Further research has delved into the effects of mephentermine on cardiac function. A study in patients with mitral stenosis demonstrated that mephentermine increased cardiac output and decreased pulmonary arteriolar resistance, suggesting a pulmonary vasodilatory effect. ahajournals.org The drug also led to an increase in heart rate and systemic blood pressure. ahajournals.org

Table 3: Cardiovascular Effects of Mephentermine in Patients with Mitral Stenosis

ParameterEffect Observed
Cardiac OutputIncreased
Pulmonary Artery PressureVariable Changes
Heart RateIncreased
Wedge PressureSlight Increase (intramuscular) / Slight Decrease (intravenous)
Pulmonary ResistancesDecreased
Total Systemic ResistanceDecreased (intramuscular) / Unchanged (intravenous)
Systemic PressuresIncreased
Right Atrial PressuresDecreased

Findings from a study investigating the cardiovascular actions of mephentermine in mitral stenosis. ahajournals.orgahajournals.org

A study in cattle with induced cardiovascular depression showed that a mephentermine-based product significantly improved cardiac performance and systemic hemodynamics. The administration of the product led to an increase in cardiac output by approximately 68%, mean arterial pressure by 14 mmHg, and heart rate by 22 bpm. nih.gov

Table 4: Hemodynamic Effects of a Mephentermine-Based Product in Cattle

ParameterImprovement Noted (p < 0.05)
Cardiac Output+68 L/min (±14%)
Mean Arterial Pressure (MAP)+14 mmHg (±4%)
Heart Rate (HR)+22 bpm (±8%)
Peak Rate of Ventricular Pressure Change (Systole)+37 mmHg/s (±13%)
Peak Rate of Ventricular Pressure Change (Diastole)+31 mmHg/s (±7%)

Results from a study on the efficacy of a mephentermine-based product in cattle with induced cardiovascular depression. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKLHVGUPFNBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-72-2
Record name Mephentermine sulfate
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Record name Mephentermine sulfate
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Synthetic Chemistry and Pharmaceutical Research Methodologies

Advanced Synthetic Pathways of Mephentermine (B94010) Sulfate (B86663)

The synthesis of mephentermine sulfate begins with the preparation of the mephentermine free base, which is then converted to its sulfate salt. Research has established several routes to obtain the precursor amine.

Stoichiometric Neutralization Procedures from Precursor Amines

The final step in producing mephentermine sulfate is a standard acid-base neutralization reaction. Mephentermine, being a basic amine, is reacted with sulfuric acid to form the corresponding alkylammonium sulfate salt. nih.gov The process involves dissolving the mephentermine free base in a suitable solvent and adding a stoichiometrically equivalent amount of sulfuric acid. The reaction is typically exothermic. The resulting salt, mephentermine sulfate, precipitates from the solution and can be isolated through filtration, followed by washing and drying. The precise control of stoichiometry—a 2:1 molar ratio of the mephentermine base to sulfuric acid—is critical to ensure the complete conversion to the desired salt form and to avoid impurities from unreacted starting materials. drugbank.com

Alternative Synthetic Routes (e.g., Henry Reaction, Alkylation)

Alternative methods have been developed to synthesize the mephentermine precursor, providing flexibility in starting materials and reaction conditions.

Henry Reaction Pathway: One established synthetic route begins with a Henry reaction, also known as a nitroaldol reaction. wikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane. wikipedia.org In the synthesis of mephentermine, benzaldehyde (B42025) and 2-nitropropane (B154153) are reacted to form 2-methyl-2-nitro-1-phenylpropan-1-ol. Subsequent chemical transformations are required to convert this intermediate to the final mephentermine product. This multi-step process includes the reduction of the nitro group to an amine, followed by N-methylation. wikipedia.org

Alkylation Pathway: Another synthetic approach involves the alkylation of a precursor amine. This route can start from phentermine (α-methylamphetamine). Phentermine is first condensed with benzaldehyde to form a Schiff base intermediate. This imine is then alkylated using an agent such as methyl iodide, which introduces the N-methyl group to yield mephentermine. wikipedia.org

Table 1: Overview of Synthetic Pathways to Mephentermine

PathwayKey ReactionStarting MaterialsIntermediateFinal Product (Precursor)
Henry ReactionNitroaldol ReactionBenzaldehyde, 2-Nitropropane2-methyl-2-nitro-1-phenylpropan-1-olMephentermine
AlkylationReductive Amination/AlkylationPhentermine, Benzaldehyde, Methyl IodideSchiff Base (Imine)Mephentermine

Pharmaceutical-Grade Research Material Synthesis and Characterization

The synthesis of mephentermine sulfate for pharmaceutical research requires rigorous quality control to ensure the identity, purity, and stability of the material. This involves validated analytical methodologies.

Methodologies for Purity Assessment in Research Batches

Ensuring the purity of research-grade mephentermine sulfate is paramount for the validity of experimental results. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A validated HPLC method, typically employing UV detection, can separate mephentermine sulfate from any potential impurities, such as unreacted starting materials, byproducts, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard.

Advanced Analytical Techniques for Compound Characterization in Research

Beyond purity assessment, a comprehensive characterization is necessary to confirm the chemical structure and identity of the synthesized mephentermine sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an indispensable tool for elucidating the molecular structure. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the N,α,α-trimethylphenethylamine structure.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which helps in confirming the molecular weight of the mephentermine cation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of mephentermine sulfate would show characteristic absorption bands for the aromatic ring, alkyl groups, and the sulfate anion.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared against the theoretical values calculated from the molecular formula, (C₁₁H₁₇N)₂·H₂SO₄, to verify its empirical formula. drugfuture.com

Table 2: Analytical Techniques for Characterization of Mephentermine Sulfate

TechniquePurposeInformation Obtained
HPLCPurity Assessment & QuantificationRetention time, Peak purity, Concentration
NMR SpectroscopyStructural ElucidationConfirmation of chemical structure and connectivity
Mass SpectrometryMolecular Weight ConfirmationMass-to-charge ratio of the molecular ion
IR SpectroscopyFunctional Group IdentificationPresence of aromatic, alkyl, and sulfate groups
Elemental AnalysisEmpirical Formula VerificationPercentage of C, H, N, S

Solid-State Chemistry and Stability Research

The solid-state properties of a pharmaceutical salt like mephentermine sulfate are critical as they influence its stability, handling, and formulation characteristics. Research in this area focuses on understanding the crystalline structure and behavior of the compound under various environmental conditions.

The solid form of mephentermine sulfate is described as crystals. drugfuture.com Key areas of solid-state research for a pharmaceutical compound include:

Polymorphism: This is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability. Identifying and characterizing potential polymorphs of mephentermine sulfate is crucial for ensuring consistent product performance.

Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. Stability studies assess the physical and chemical stability of mephentermine sulfate under various temperature and humidity conditions to determine its shelf-life and appropriate storage conditions. nih.govnih.gov A study on the compatibility and stability of mephentermine sulfate in admixtures found no appreciable loss of potency when stored for 24 hours at temperatures up to 45°C, indicating good stability in solution under those conditions. nih.gov

Solubility: The solubility of the salt form is a key physicochemical property. The sulfate dihydrate of mephentermine is soluble in water (1 gram in 20 mL) and sparingly soluble in ethanol (B145695). drugfuture.com

Understanding these solid-state characteristics is essential for the development of stable and reliable research materials. wisdomlib.orgtandfonline.com

Table 3: Physicochemical Properties of Mephentermine and its Sulfate Salt

PropertyMephentermine (Free Base)Mephentermine Sulfate Dihydrate
Molecular FormulaC₁₁H₁₇N(C₁₁H₁₇N)₂·H₂SO₄·2H₂O
Molecular Weight163.26 g/mol460.63 g/mol drugfuture.com
Physical StateLiquidCrystals drugfuture.com
SolubilityPractically insoluble in water1 g in 20 mL water; ~150 mL ethanol drugfuture.com
Melting PointN/A215-217 °C (decomposes) drugfuture.com

Lyophilization Techniques for Enhanced Compound Stability

Lyophilization, or freeze-drying, is a well-established dehydration process utilized to enhance the stability and extend the shelf life of pharmaceuticals, particularly those sensitive to heat or unstable in aqueous solutions. lubrizolcdmo.comgoogle.com This technique is predicated on the principle of removing water or other solvents from a frozen product through sublimation, which involves the direct transition of the solvent from a solid to a gaseous state without passing through a liquid phase. fda.gov The resulting lyophilized product, often called a "cake," is a dry, porous solid that can be stored for extended periods and easily reconstituted before use. lubrizolcdmo.com For substances like Mephentermine Sulfate, which can be susceptible to hydrolysis and other degradation pathways in solution, lyophilization presents a critical strategy for maintaining chemical integrity and potency over time. nih.gov

The lyophilization process is meticulously controlled and consists of three primary stages: freezing, primary drying (sublimation), and secondary drying (desorption). google.comfda.gov

Freezing: The initial step involves cooling the aqueous solution of Mephentermine Sulfate to a temperature well below its eutectic point, ensuring the complete solidification of water into ice crystals. The rate of freezing is a critical parameter that influences the size and structure of the ice crystals, which in turn affects the subsequent drying stages and the final characteristics of the lyophilized cake. nih.gov

Primary Drying (Sublimation): Following freezing, the chamber pressure is reduced by applying a deep vacuum. Heat is then carefully introduced to the shelves, providing the necessary energy for the ice to sublimate directly into water vapor. google.com This stage removes the bulk of the water from the product. The temperature of the product must be kept below its collapse temperature—the critical temperature at which the product structure loses its integrity. nih.gov

Secondary Drying (Desorption): After the sublimation of all ice, a certain amount of unfrozen water molecules remains adsorbed to the solid matrix. The secondary drying phase aims to remove this residual moisture by increasing the shelf temperature while maintaining low pressure. google.com Achieving a low final moisture content is crucial for the long-term stability of the lyophilized Mephentermine Sulfate.

Detailed Research Findings

While specific, publicly available research detailing the lyophilization of Mephentermine Sulfate is limited, the principles governing the freeze-drying of small molecule sulfate salts can be applied. The stability of a lyophilized product is highly dependent on both the formulation and the process parameters.

Formulation Considerations: The formulation for lyophilizing Mephentermine Sulfate would typically include excipients to ensure the stability of the active pharmaceutical ingredient (API) during the process and to provide an elegant and robust cake structure.

Bulking Agents: These are often crystalline compounds like mannitol, which provide structure and prevent the vial from breaking during freezing. A well-formed cake also facilitates efficient sublimation.

Cryoprotectants/Lyoprotectants: Sugars such as sucrose (B13894) or trehalose (B1683222) are commonly used to protect molecules from the stresses of freezing and dehydration. They form an amorphous, glassy matrix that immobilizes the Mephentermine Sulfate molecules, restricting molecular mobility and slowing down degradation reactions. nih.gov

Process Optimization: The development of a lyophilization cycle is a complex process requiring careful optimization of each stage to ensure product quality and stability. lubrizolcdmo.com This involves determining the critical temperatures of the formulation, such as the collapse temperature, through techniques like freeze-drying microscopy. nih.gov The cycle parameters are then designed to keep the product temperature below this critical point during primary drying.

The following interactive table outlines a hypothetical, optimized lyophilization cycle for a Mephentermine Sulfate formulation, based on common practices for small molecule pharmaceuticals.

Stability Assessment: The effectiveness of lyophilization in enhancing the stability of Mephentermine Sulfate would be confirmed through a comprehensive stability testing program. This involves storing the lyophilized product under various temperature and humidity conditions (accelerated and long-term) as stipulated by ICH guidelines. bibliomed.org Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), would be employed to quantify the amount of Mephentermine Sulfate and detect any degradation products over time. bibliomed.orgnih.gov A comparison of the stability data for the lyophilized solid versus an aqueous solution would demonstrate the significant stability enhancement afforded by the freeze-drying process.

The following data table illustrates the expected comparative stability results.

By removing the aqueous solvent, lyophilization significantly mitigates the potential for hydrolytic degradation, which is a common pathway for ester- or amide-containing compounds, and generally reduces the rates of other chemical reactions, thereby ensuring the product's quality and efficacy throughout its shelf life. lubrizolcdmo.com

Pre Clinical Pharmacology and Mechanistic Investigations

Molecular Mechanisms of Action: Adrenergic System Modulation

Mephentermine's pharmacological effects are primarily mediated through its interaction with the adrenergic nervous system, involving both the release of endogenous catecholamines and direct interactions with adrenergic receptors.

Indirect Catecholamine Release Mechanisms (Norepinephrine, Dopamine)

Furthermore, mephentermine (B94010) is understood to influence dopaminergic systems by inducing the release of dopamine (B1211576). taylorandfrancis.com While the noradrenergic effects are more pronounced in its cardiovascular profile, the dopaminergic activity contributes to its central nervous system stimulant properties.

Direct and Indirect Adrenergic Receptor Activation

Mephentermine exhibits a mixed mechanism of action, involving both direct and indirect activation of adrenergic receptors. researchgate.net

Mephentermine's engagement with beta-adrenergic receptors is also a critical component of its pharmacological profile. The indirect stimulation of these receptors is largely a consequence of the release of endogenous norepinephrine (B1679862), which then acts on beta-1 and beta-2 adrenergic receptors. researchgate.net This leads to increased cardiac contractility and heart rate. Some evidence also suggests a direct, albeit less potent, interaction with beta-adrenergic receptors.

Cardiovascular Pharmacodynamics in Pre-clinical Animal Models

The cardiovascular effects of mephentermine have been extensively studied in various pre-clinical animal models, providing a comprehensive understanding of its hemodynamic consequences.

Inotropic and Chronotropic Effects in Isolated Organ Preparations

Studies utilizing isolated heart preparations have been pivotal in characterizing the direct cardiac effects of mephentermine. In isolated, failing dog heart-lung preparations, mephentermine demonstrated a positive inotropic (contractile force) effect. nih.govnih.gov However, its potency in this regard was found to be approximately 1/10 to 1/20 that of adrenaline. nih.govnih.gov Notably, in hearts depleted of noradrenaline through pretreatment with reserpine (B192253), mephentermine exhibited no inotropic effect, underscoring the critical role of endogenous catecholamine release in its mechanism of action. nih.govnih.gov

The chronotropic (heart rate) actions of mephentermine were also observed in these preparations and were found to be more pronounced relative to its inotropic effects when compared to adrenaline. nih.govnih.gov The duration of action of mephentermine was also noted to be longer than that of adrenaline. nih.govnih.gov Research on isolated frog hearts has also contributed to the understanding of its effects on cardiac muscle. nih.gov

A study in a bovine model with induced cardiovascular depression provided quantitative data on the inotropic and chronotropic effects of a mephentermine-based product. The findings are summarized in the table below.

Hemodynamic ParameterChange from Baseline (Mean ± SEM)Statistical Significance (p-value)
Cardiac Output+68 L/min (±14%)< 0.05
Mean Arterial Pressure (MAP)+14 mmHg (±4%)< 0.05
Heart Rate (HR)+22 bpm (±8%)< 0.05
Peak Rate of Ventricular Pressure Rise (dP/dtmax)+37 mmHg/s (±13%)< 0.05
Peak Rate of Ventricular Pressure Fall (dP/dtmin)+31 mmHg/s (±7%)< 0.05
Data from a study on cattle with induced cardiovascular depression following a single intramuscular injection of a mephentermine-based product. nih.gov

Myocardial Oxygen Metabolism and Efficiency Studies

Pre-clinical research indicates that mephentermine sulfate (B86663) has a variable effect on myocardial oxygen consumption and cardiac efficiency, largely dependent on the physiological state of the heart. In studies using isolated dog hearts, the administration of mephentermine in non-dilated hearts under controlled hemodynamic conditions led to an increase in myocardial oxygen consumption and a corresponding decrease in myocardial efficiency. Conversely, when the heart was in a state of high filling pressure, akin to cardiac dilation, mephentermine was observed to decrease myocardial oxygen consumption and enhance efficiency.

In modified dog heart-lung preparations, the "calorigenic" (heat-producing) actions of mephentermine, which are related to oxygen consumption, were found to be more pronounced than its inotropic (contractility-enhancing) effects when compared to adrenaline. nih.gov This suggests a significant impact on cardiac metabolism. Furthermore, even when mephentermine's primary action was maximal, a subsequent infusion of adrenaline could provoke a further increase in oxygen consumption. nih.gov However, in hearts depleted of noradrenaline through reserpine pre-treatment, mephentermine exhibited only minimal calorigenic actions, highlighting the dependency of its metabolic effects on the presence of endogenous catecholamines. nih.gov Despite the depletion of noradrenaline, reserpine treatment itself did not alter the baseline mechanical efficiency of the heart. nih.gov

Hemodynamic Responses in Animal Models

Mephentermine sulfate elicits significant hemodynamic responses in various animal models, primarily characterized by its vasopressor and cardiac performance-enhancing effects.

In a study involving healthy Holstein cattle with induced cardiovascular depression, a mephentermine-based product administered as a single intramuscular injection demonstrated marked improvements in systemic hemodynamics. nih.gov The key observed changes included increases in cardiac output, mean arterial pressure (MAP), and heart rate (HR). nih.gov Furthermore, mephentermine improved cardiac contractility and relaxation, as evidenced by the increased peak rates of ventricular pressure change during both systole (dP/dtmax) and diastole (dP/dtmin). nih.gov

Table 1: Hemodynamic Improvements in Cattle with Cardiovascular Depression Following Mephentermine Administration

ParameterImprovementPercentage Change (±)p-value
Cardiac Output+68 L/min14%< 0.05
Mean Arterial Pressure (MAP)+14 mmHg4%< 0.05
Heart Rate (HR)+22 bpm8%< 0.05
Peak Systolic Ventricular Pressure Change (dP/dtmax)+37 mmHg/s13%< 0.05
Peak Diastolic Ventricular Pressure Change (dP/dtmin)+31 mmHg/s7%< 0.05
Data sourced from a study on ten healthy Holstein cattle with induced cardiovascular depression. nih.gov

Studies on isolated dog hearts have further detailed these effects. In the failing dog heart-lung preparation, mephentermine's inotropic activity was found to be approximately 1/10 to 1/20 that of adrenaline. nih.gov However, its chronotropic (heart rate) and calorigenic (oxygen consumption) effects were relatively greater than its inotropic effect compared to adrenaline, and its duration of action was longer. nih.gov

Influence of Vagal Tone on Cardiac Parameters

The influence of the vagus nerve, a key component of the parasympathetic nervous system, is a significant modulator of mephentermine's effect on cardiac parameters, particularly heart rate. The response of the heart rate to mephentermine administration is variable and has been shown to be dependent on the prevailing degree of vagal tone. This interaction highlights the complex interplay between the sympathomimetic actions of the drug and the baseline autonomic nervous system state.

In human studies, which can provide insight into potential mechanisms for animal models, the administration of atropine, a muscarinic antagonist that blocks vagal nerve effects, unmasked the beta-adrenergic stimulating properties of mephentermine. This suggests that underlying vagal activity can mask or counteract the full extent of mephentermine's cardiac stimulant effects. By inhibiting parasympathetic input to the heart, the indirect sympathomimetic actions of mephentermine become more prominent, leading to a more pronounced increase in heart rate and cardiac output.

Role of Endogenous Catecholamines: Reserpine Pre-treatment Models

The mechanism of action of mephentermine is heavily reliant on the presence of endogenous catecholamines, such as noradrenaline, within sympathetic nerve terminals. This dependence has been consistently demonstrated in pre-clinical models utilizing reserpine pre-treatment. Reserpine is an agent that depletes stores of monoamines (including noradrenaline) from nerve endings.

In studies on isolated dog hearts, pre-treatment of the animals with reserpine sufficient to deplete cardiac noradrenaline stores virtually abolished the effects of mephentermine. nih.gov Specifically, mephentermine showed no inotropic effect and only slight chronotropic and calorigenic actions in these reserpinized preparations. nih.gov This is in stark contrast to the significant effects observed in hearts from untreated animals. nih.gov

Interestingly, the subsequent administration of adrenaline to the reserpinized preparations after mephentermine had been given "restored" the action of mephentermine, resulting in increases in heart rate, oxygen consumption, and coronary flow that nearly duplicated the combined effects seen in normal preparations. nih.gov These findings strongly support the concept that mephentermine acts as an indirectly-acting sympathomimetic amine. nih.gov Its primary mechanism involves displacing stored noradrenaline from sympathetic neurons, which then acts on adrenergic receptors to elicit the observed cardiovascular effects. When these stores are depleted by reserpine, mephentermine has no substrate to act upon, rendering it largely ineffective. nih.gov

Neuropharmacological Research

Central Nervous System Target Interactions

Mephentermine sulfate is known to exert effects on the central nervous system (CNS), particularly at higher doses. Its structural similarity to amphetamine suggests a mechanism involving the modulation of monoaminergic neurotransmission. Research indicates that mephentermine acts on monoaminergic synapses within the brain, leading to the release of key neurotransmitters: noradrenaline, dopamine, and serotonin (B10506). This neurochemical action is believed to underlie its stimulant properties. Large doses have been noted to potentially depress the myocardium or produce these CNS effects. While the primary therapeutic application of mephentermine has been for its peripheral cardiovascular effects, its ability to cross the blood-brain barrier and interact with these central targets is a recognized aspect of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition Studies of Derivatives

While direct and extensive research on the monoamine oxidase (MAO) inhibition properties of mephentermine derivatives is limited in the available scientific literature, studies on the closely related compound, phentermine, provide significant insight. Phentermine, which differs from mephentermine by the absence of an N-methyl group, has been characterized as an inhibitor of MAO.

In studies using rat tissues, phentermine was shown to inhibit MAO-A, the enzyme isoform primarily responsible for metabolizing serotonin and norepinephrine. nih.gov The inhibitory potency (Ki values of 85-88 μM) was comparable to that of some established antidepressant MAO inhibitors like moclobemide. nih.gov Further studies on recombinant human MAO isoforms confirmed that phentermine competitively inhibits both MAO-A (Ki value of 498 μM) and MAO-B (Ki value of 375 μM), although its potency against the human enzymes was weaker, particularly for MAO-A, than against the rat enzymes. drugbank.com

These findings suggest that the phenethylamine (B48288) scaffold, common to both phentermine and mephentermine, possesses MAO-inhibitory capabilities. It is plausible that derivatives of mephentermine could be synthesized to modulate this activity, potentially enhancing potency or selectivity for MAO-A or MAO-B. However, other research has suggested that the concentrations at which phentermine inhibits MAO are significantly higher than those achieved at therapeutic doses, questioning the clinical relevance of this mechanism for its primary effects. nih.gov Therefore, while the potential for MAO inhibition exists within this chemical class, specific investigations into derivatives of mephentermine are required to fully elucidate their activity and potential as MAO inhibitors.

Comparative Pharmacological Research

Mephentermine is a sympathomimetic amine with a pharmacological profile characterized by both direct and indirect actions on the adrenergic system. Its effects are primarily mediated through the release of endogenous norepinephrine from sympathetic nerve terminals, though it also exhibits some direct agonist activity at α-adrenergic receptors. drugbank.comnih.gov Pre-clinical and clinical research has compared its effects to other sympathomimetic amines, such as ephedrine (B3423809), phenylephrine (B352888), and amphetamine, to elucidate its relative potency and mechanism of action.

Mephentermine and ephedrine are both mixed-acting sympathomimetics, exerting their effects through both direct receptor stimulation and indirect release of norepinephrine. jmsronline.inanesthesiologypaper.com However, studies suggest mephentermine may have a more pronounced effect on blood pressure with a corresponding reflex bradycardia compared to ephedrine. rfppl.co.in For instance, in managing hypotension, mephentermine has been shown to significantly increase systolic and mean arterial pressure while reducing the heart rate, a contrast to the effects often seen with ephedrine. jmsronline.inrfppl.co.in In terms of potency for preventing post-spinal hypotension, the effective dose (ED50) of mephentermine appears to be substantially lower than that of ephedrine. nih.gov

When compared to phenylephrine, a pure α-1 adrenergic agonist, mephentermine demonstrates a different hemodynamic profile. jmsronline.in Phenylephrine's action is direct and results in a rapid and potent vasoconstriction, which can lead to a significant reflex decrease in heart rate. nih.gov Mephentermine's onset of action may be slower, but its effects are generally more sustained. jmsronline.in

Structurally, mephentermine is an analog of methamphetamine and is chemically related to phentermine. nih.govdrugs.com Its central stimulant effects, however, are considerably less pronounced than those of amphetamine. nih.gov Phentermine's primary action is stimulating the release of norepinephrine, with a much weaker effect on dopamine release. fda.gov Mephentermine shares this primary mechanism of norepinephrine release. nih.gov

Comparative Profile of Sympathomimetic Amines
CompoundPrimary Mechanism of ActionReceptor ActivityPrimary Hemodynamic Effect
MephentermineIndirect (Norepinephrine Release) & Direct Agonistα and β-adrenergic (indirect) ub.eduIncreased Blood Pressure, Variable Heart Rate (often reflex bradycardia) rfppl.co.in
EphedrineIndirect (Norepinephrine Release) & Direct Agonistα and β-adrenergic jmsronline.inIncreased Blood Pressure, Increased Heart Rate
PhenylephrineDirect Agonistα-1 adrenergic jmsronline.inIncreased Blood Pressure, Decreased Heart Rate (reflex bradycardia) nih.gov
AmphetamineIndirect (Norepinephrine & Dopamine Release)Primarily indirectIncreased Blood Pressure, Tachycardia, Significant CNS Stimulation mdpi.com

Discrepancies between in vitro (laboratory-based) and in vivo (whole organism) pharmacological data are common in drug development and can arise from a multitude of factors. While specific studies detailing these discrepancies for mephentermine are limited, general principles of pharmacology allow for an understanding of potential differences.

In vitro assays, such as competitive binding studies, are crucial for determining a compound's affinity and selectivity for specific receptors. nih.gov These tests measure the direct interaction between a drug and its target in a controlled environment, providing data like the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50). nih.gov For mephentermine, in vitro assays would characterize its binding affinity for various adrenergic receptors.

However, the physiological effects observed in vivo are influenced by complex pharmacokinetic processes, including absorption, distribution, metabolism, and excretion (ADME). nih.gov These factors can lead to a disconnect between a drug's potency in a test tube and its actual effect in a living system. For instance:

Metabolism: Mephentermine is metabolized in the liver, primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation. The formation of an active metabolite means the in vivo effect is a composite of both the parent drug and the metabolite, a complexity not captured in simple in vitro receptor assays.

Distribution and Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects the concentration of free, unbound drug available to interact with target receptors. nih.gov High plasma protein binding can reduce a drug's effective concentration in vivo compared to what might be expected from in vitro studies where such binding is absent. nih.gov

Receptor Desensitization and Homeostatic Responses: In vivo, the body can adapt to the presence of a drug. Continuous stimulation of adrenergic receptors by a sympathomimetic can lead to receptor downregulation or desensitization, diminishing the drug's effect over time. Furthermore, the initial pressor effect of a drug like mephentermine can trigger baroreceptor reflexes, leading to a compensatory decrease in heart rate, an integrated physiological response not observable in vitro. rfppl.co.in

Resolution Methodologies: To bridge the gap between in vitro and in vivo data, researchers employ several methodologies. Quantitative in vitro-to-in vivo extrapolation (QIVIVE) uses physiologically based kinetic (PBK) modeling to predict human effective doses from in vitro potency values and ADME data. dntb.gov.ua These models incorporate parameters like metabolic stability (often assessed using liver microsomes), plasma protein binding, and cell permeability to create a more accurate prediction of a drug's behavior in vivo. nih.gov Such approaches allow for a more nuanced understanding of why a compound that shows high potency in vitro may have a different efficacy profile when administered to a whole organism.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of mephentermine (N,α,α-trimethylphenethylamine) is intrinsically linked to its molecular structure, which is a derivative of phenethylamine. The structure-activity relationships (SAR) for phenethylamines are well-studied and explain their interactions with the adrenergic system.

Phenethylamine Backbone: The core phenethylamine structure (a phenyl group attached to an ethylamine (B1201723) chain) is the foundational scaffold for most sympathomimetic amines, including naturally occurring catecholamines like norepinephrine and dopamine. britannica.com This structure is essential for binding to and activating adrenergic receptors or interacting with monoamine transporters.

α-Carbon Methylation: Mephentermine possesses two methyl groups on the α-carbon (the carbon adjacent to the amine group), making it an α,α-dimethylated derivative of amphetamine. This gem-dimethyl substitution is a key structural feature. It significantly increases the steric hindrance around the amine group, which provides resistance to metabolism by monoamine oxidase (MAO). nih.gov This resistance prolongs the drug's duration of action. In contrast, compounds without α-methylation (like norepinephrine) are rapidly degraded by MAO.

N-Methylation: Mephentermine has a methyl group attached to the nitrogen atom, making it a secondary amine. N-alkylation can influence the selectivity and potency of sympathomimetic amines. The N-methyl group in mephentermine is a critical feature that distinguishes it from its primary amine metabolite, phentermine. This substitution can affect the drug's affinity for transporter proteins and receptors, contributing to its specific pharmacological profile as a potent releaser of norepinephrine.

The combination of these structural features—the phenethylamine core, the α,α-dimethyl groups, and the N-methyl group—results in a compound that acts primarily as an indirect sympathomimetic. Its structure favors interaction with norepinephrine transporters to induce neurotransmitter release, rather than direct, potent binding to adrenergic receptors as an agonist. The steric bulk provided by the α,α-dimethyl groups prevents it from being a substrate for the vesicular monoamine transporter 2 (VMAT2), distinguishing its mechanism from other amphetamines. wikipedia.org

Mephentermine is part of a family of structurally related phentermine derivatives. Examining these analogs helps to further clarify the structure-activity relationships within this subclass of sympathomimetics. The parent compound, phentermine (α,α-dimethylphenethylamine), provides a key reference point.

Phentermine: As the N-demethylated metabolite of mephentermine, phentermine is itself pharmacologically active. It functions as a norepinephrine-dopamine releasing agent (NDRA), with a significantly greater potency for norepinephrine release compared to dopamine. fda.govwikipedia.org It also acts as a weak monoamine oxidase inhibitor (MAOI). nih.gov Its primary therapeutic use is as an appetite suppressant. drugbank.com

Mephentermine (N-methylphentermine): The addition of the N-methyl group to the phentermine structure to create mephentermine alters its pharmacological profile. While it retains the core mechanism of action as an indirect sympathomimetic that releases norepinephrine, its primary clinical application shifts from appetite suppression to use as a vasopressor to treat hypotension. nih.gov This suggests that the N-methylation modifies its distribution, potency, or interaction with cardiovascular versus central nervous system targets.

Other derivatives of phentermine that have been developed include:

Chlorphentermine: A chlorinated derivative used as an anorectic agent.

Cloforex: An ether-containing derivative.

Clortermine: Another chlorinated analog used for appetite suppression.

The pharmacological profiles of these derivatives are primarily defined by their sympathomimetic and stimulant properties. Modifications to the phentermine structure, such as N-alkylation or aromatic ring substitution, can fine-tune their potency, selectivity for different monoamine transporters (norepinephrine, dopamine, serotonin), and their metabolic stability, thus altering their therapeutic applications and side effect profiles.

Pharmacological Profiles of Phentermine and a Key Derivative
CompoundChemical NameKey Structural Difference from PhenterminePrimary Pharmacological Action
Phentermineα,α-dimethylphenethylamineN/A (Parent Compound)Norepinephrine-Dopamine Releasing Agent (NDRA), Anorectic wikipedia.org
MephentermineN,α,α-trimethylphenethylamineN-methyl groupIndirect Sympathomimetic (Norepinephrine Release), Vasopressor nih.govnih.gov
Chlorphentermine4-chloro-α,α-dimethylphenethylamineChlorine atom on phenyl ringAnorectic Agent wikipedia.org

Metabolism and Biotransformation Research

Elucidation of Metabolic Pathways

The primary metabolic routes for mephentermine (B94010) involve N-demethylation and p-hydroxylation, processes that occur in the body to modify the compound. iiab.me These pathways are crucial for understanding the compound's fate after administration.

N-demethylation is a significant pathway in the metabolism of mephentermine. This process involves the removal of a methyl group from the nitrogen atom of the mephentermine molecule. Studies using rat liver microsomal preparations have demonstrated the N-demethylation of mephentermine (MP) to its primary metabolite, phentermine (Ph). nih.gov This conversion is a critical step in the biotransformation cascade.

Further metabolic steps also involve demethylation. For instance, the metabolite p-hydroxymephentermine (p-hydroxy-MP) can undergo N-demethylation to form p-hydroxyphentermine (p-hydroxy-Ph). nih.gov Similarly, N-hydroxymephentermine (N-hydroxy-MP) is demethylated to produce N-hydroxyphentermine (N-hydroxy-Ph). nih.gov Research indicates that the enzymatic systems responsible for these N-demethylation reactions involve not only cytochrome P450 but also the FAD-monooxygenase system. nih.gov

Parallel to demethylation, p-hydroxylation (para-hydroxylation) is a primary metabolic reaction for mephentermine and its metabolites. nih.gov This pathway introduces a hydroxyl group (-OH) onto the para-position of the phenyl ring of the molecule. The p-hydroxylation of mephentermine results in the formation of p-hydroxymephentermine, while the same process converts phentermine to p-hydroxyphentermine. nih.govnih.gov

Studies involving male Wistar rats have substantiated that p-hydroxylation is a principal metabolic event. nih.govtandfonline.com Unlike N-demethylation, the p-hydroxylation of both mephentermine and phentermine appears to be exclusively inhibited by inhibitors of cytochrome P450, indicating this enzyme system's central role in this specific transformation. nih.gov

Identification and Characterization of Metabolites

Through various analytical techniques, researchers have successfully identified and characterized several key metabolites of mephentermine, providing a clearer picture of its biotransformation.

Phentermine is a major metabolite resulting from the N-demethylation of mephentermine. nih.govoup.com Its presence has been confirmed in both in vitro studies using liver microsomes and in urine samples from human subjects who have taken mephentermine sulfate (B86663). oup.com

Hydroxylated derivatives are also significant products of mephentermine metabolism. The primary hydroxylated metabolites, p-hydroxymephentermine and p-hydroxyphentermine, have been isolated from the urine of male Wistar rats that were administered mephentermine. nih.govtandfonline.com The isolation of these compounds confirms the importance of the p-hydroxylation pathway in vivo. tandfonline.com

The table below summarizes the key metabolites formed through these pathways.

Metabolites of Mephentermine via N-Demethylation and p-Hydroxylation

Parent Compound Metabolic Process Resulting Metabolite
Mephentermine (MP) N-Demethylation Phentermine (Ph)
Mephentermine (MP) p-Hydroxylation p-Hydroxymephentermine (p-hydroxy-MP)
Phentermine (Ph) p-Hydroxylation p-Hydroxyphentermine (p-hydroxy-Ph)

N-Hydroxylated Metabolites

In addition to demethylation and p-hydroxylation, N-hydroxylation has been identified as another metabolic route. In vitro incubation of mephentermine with rabbit liver microsomal fractions led to the identification of N-hydroxymephentermine. oup.comdntb.gov.ua This metabolite was also found in the urine of a human subject following a dose of mephentermine sulfate. oup.comdntb.gov.ua

Furthermore, N-hydroxyphentermine has been identified as a metabolic product during these in vitro experiments. oup.comdntb.gov.ua The formation of these N-hydroxylated compounds demonstrates a further layer of complexity in the biotransformation of mephentermine.

In Vitro Metabolic Studies

In vitro studies have been instrumental in mapping the metabolic fate of mephentermine. Research utilizing liver microsomal fractions from both rabbits and rats has provided significant insights. nih.govoup.com These preparations contain the necessary enzymes, such as cytochrome P450 and FAD-monooxygenase, to carry out the metabolic transformations observed in vivo. nih.gov

In one key study using rat liver microsomes, the relative rates of various metabolic reactions were examined. nih.gov It was found that the N-demethylation of N-hydroxymephentermine to N-hydroxyphentermine occurred at a rate nearly ten times faster than other observed reactions. nih.gov In contrast, the demethylation of p-hydroxymephentermine was the slowest catalyzed reaction. nih.gov

The table below details the relative reaction rates observed in this in vitro study. nih.gov

Relative Rates of Mephentermine Metabolic Reactions In Vitro

Metabolic Reaction Relative Rate
N-hydroxymephentermine demethylation Fastest (approx. 10x faster than others)
Mephentermine demethylation Similar to MP & Ph oxidation
Mephentermine oxidation (p-hydroxylation) Similar to MP demethylation & Ph oxidation
Phentermine oxidation (p-hydroxylation) Similar to MP demethylation & MP oxidation

These in vitro models allow for the detailed examination of specific metabolic pathways and the enzymes involved, providing a foundational understanding of the biotransformation of mephentermine sulfate. bioivt.com

Microsomal and Cytosolic Preparations

In vitro studies using microsomal and cytosolic fractions from rat livers have been instrumental in identifying the primary metabolic pathways of mephentermine. tandfonline.com Liver microsomal preparations, particularly from male Wistar rats, have demonstrated the capability to convert mephentermine into several metabolites. tandfonline.com These reactions are typically dependent on cofactors such as NADPH and NADH. tandfonline.com

Key metabolic reactions identified in microsomal preparations include:

N-demethylation: The conversion of mephentermine to phentermine. nih.govtandfonline.com

p-Hydroxylation: The formation of p-hydroxymephentermine from mephentermine. tandfonline.comnih.gov

N-hydroxylation: The production of N-hydroxymephentermine. tandfonline.com

Further metabolism of these primary metabolites also occurs within the microsomal system. For instance, p-hydroxymephentermine can be N-demethylated to p-hydroxyphentermine, and phentermine can undergo p-hydroxylation to form p-hydroxyphentermine. tandfonline.comnih.gov Additionally, N-hydroxymephentermine can be demethylated to N-hydroxyphentermine. nih.gov The reduction of N-hydroxyphentermine back to phentermine has also been observed and is dependent on NADH. tandfonline.comnih.gov

Notably, the formation of p-hydroxylated metabolites is a significant pathway. nih.gov Studies have shown that both p-hydroxymephentermine and p-hydroxyphentermine are major metabolites found in both urine and bile of male Wistar rats. tandfonline.com In contrast, cytosolic preparations have shown minimal metabolic activity for mephentermine in the presence of NADPH, indicating that the primary enzymatic processes are localized within the microsomes. tandfonline.com

Enzymology of Mephentermine Metabolism

The metabolism of mephentermine is catalyzed by specific enzyme systems located primarily in the liver microsomes. The two main enzyme families involved are the Cytochrome P450 (CYP450) system and the Flavin-containing monooxygenase (FMO) system. nih.govtandfonline.com

N-demethylation: The N-demethylation of mephentermine, p-hydroxymephentermine, and N-hydroxymephentermine is inhibited by compounds that target both cytochrome P450 and the FAD-monooxygenase system, such as methimazole. nih.govtandfonline.com This suggests the involvement of both enzyme systems in this metabolic process. tandfonline.com

p-Hydroxylation: The p-hydroxylation of mephentermine and its primary metabolite, phentermine, is primarily inhibited by cytochrome P450 inhibitors. nih.govtandfonline.com This indicates that the CYP450 system is the principal catalyst for this reaction. nih.gov

Research has shown that the rate of these metabolic reactions varies. The N-demethylation of N-hydroxymephentermine to N-hydroxyphentermine occurs at a significantly faster rate, almost tenfold, compared to other reactions such as the N-demethylation of mephentermine to phentermine and the p-hydroxylation of mephentermine to p-hydroxymephentermine. nih.govtandfonline.com The demethylation of p-hydroxymephentermine to p-hydroxyphentermine is the slowest of these reactions. nih.govtandfonline.com

The enzymatic reduction of N-hydroxyphentermine to phentermine requires NADH and proceeds at a rate comparable to the oxidation of mephentermine to p-hydroxymephentermine. nih.gov

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models, such as male Wistar rats, male Hartley guinea pigs, and mice, have provided a comprehensive understanding of mephentermine's metabolic fate. nih.govnih.gov These studies have largely confirmed the metabolic pathways identified in in vitro experiments.

Following administration, mephentermine is metabolized into several key compounds that are excreted in the urine. The primary metabolites identified include:

Phentermine (through N-demethylation) nih.gov

p-Hydroxymephentermine (through p-hydroxylation) nih.gov

p-Hydroxyphentermine nih.gov

N-Hydroxymephentermine oup.com

N-Hydroxyphentermine oup.com

In male Wistar rats, p-hydroxylation has been identified as a primary metabolic reaction. nih.gov Both p-hydroxymephentermine and p-hydroxyphentermine have been isolated from the urine of rats administered mephentermine. nih.gov

Studies comparing different species have revealed variations in metabolic profiles. In mice, the main metabolic pathways are N-demethylation to phentermine and p-hydroxylation to p-hydroxymephentermine. nih.gov In guinea pigs, N-demethylation to phentermine is the predominant metabolic reaction. nih.gov

The excretion rates of these metabolites also differ between species. In a 24-hour period, mice excrete a higher percentage of the administered dose in their urine compared to guinea pigs. nih.gov

Factors Influencing Metabolic Excretion (e.g., Urinary pH)

The excretion of mephentermine and its metabolites is significantly influenced by urinary pH. nih.govoup.com Studies in human volunteers have demonstrated that an acidic urinary pH leads to a faster rate of excretion for both mephentermine and its major metabolite, phentermine. oup.com Conversely, alkaline urine can decrease the rate of excretion.

This pH-dependent excretion is a critical factor in the pharmacokinetics of the compound. Under controlled acidic urine conditions, mephentermine can be almost completely recovered from the urine within 24 hours. oup.com The biological half-life of mephentermine elimination has been observed to be approximately 9.9 +/- 2.6 hours, with maximum excretion occurring 2-4 hours after administration. nih.gov

The influence of urinary pH on excretion has practical implications. For instance, the co-administration of substances that alter urinary pH, such as the diuretic acetazolamide, can decrease the excretion of both mephentermine and phentermine. nih.gov In some cases, this can lead to concentrations falling below the detection limit for a period of time. nih.gov Other diuretics, like frusemide, primarily have a diluting effect on the urine without significantly altering the excretion pattern. nih.gov

Analytical Chemistry and Research Methodologies

Chromatographic Techniques for Mephentermine (B94010) Sulfate (B86663) and Metabolite Analysis

Chromatography is a cornerstone of mephentermine sulfate analysis, providing the necessary separation from complex matrices for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust method for the analysis of mephentermine sulfate, particularly in pharmaceutical formulations. The technique is valuable for validating the chemical identity and purity of the compound by comparing its retention time against a United States Pharmacopeia (USP) reference standard.

For the analysis of sympathomimetic amines like mephentermine in biological samples, derivatization is often employed to enhance UV detection. A study demonstrated the use of 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl) as a derivatizing agent for several sympathomimetic amines, followed by separation using an isocratic HPLC system and UV detection nih.gov. This approach significantly improves the detectability of these compounds in plasma samples nih.gov.

Table 1: HPLC-UV Method Parameters for Sympathomimetic Amine Analysis

ParameterCondition
Derivatizing Agent4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl)
DetectionUV
Sample MatrixPlasma
Recovery>94%

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of mephentermine and its metabolites in biological samples, such as urine and hair. Due to the low volatility of mephentermine, derivatization is a mandatory step prior to GC-MS analysis.

Various derivatizing agents are used, including trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFB-CI). One method involves a liquid-liquid extraction with simultaneous in-solution derivatization with PFB-CI, followed by GC-MS analysis. This method has shown linearity in the range of 25-5000 ng/mL with limits of detection (LOD) ranging from 7 to 28 ng/mL. Another approach uses TFAA for derivatization of extracts from hair samples.

A significant challenge in the GC-MS analysis of amphetamine-like substances is the potential for interference from structurally similar compounds. For instance, phentermine can interfere with the analysis of d-amphetamine when using R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-(−)-MTPA) as a chiral derivatizing agent. Research has shown that replacing R-(−)-MTPA with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can mitigate this interference.

Table 2: GC-MS Method Details for Mephentermine Analysis

ParameterMethod 1Method 2
Derivatizing AgentPentafluorobenzoyl chloride (PFB-CI)Trifluoroacetic anhydride (TFAA)
Sample MatrixUrineHair
Linearity Range25-5000 ng/mLNot specified
LOD7-28 ng/mLNot specified

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the determination of mephentermine and its metabolites in biological fluids due to its high sensitivity and specificity. This technique often allows for "dilute and shoot" methods, which simplify sample preparation significantly.

A validated LC-MS/MS method for the simultaneous determination of phentermine, N-hydroxyphentermine, and mephentermine in urine has been developed. This method utilizes a reversed-phase C18 column with gradient elution, allowing for the separation of all analytes within 5 minutes google.com. Quantification is achieved using multiple reaction monitoring (MRM) detection. The assay demonstrated linearity from 50 to 15,000 ng/mL for mephentermine, with a limit of quantification (LOQ) of 1.0 ng/mL google.comnih.gov. This high level of sensitivity and specificity makes LC-MS/MS particularly suitable for forensic and anti-doping applications google.com.

Table 3: LC-MS/MS Method Validation Parameters for Mephentermine in Urine

ParameterValue
Linear Range50 - 15,000 ng/mL google.comnih.gov
Limit of Quantification (LOQ)1.0 ng/mL google.comnih.gov
Intra- and Inter-day PrecisionWithin 8.9% google.comnih.gov
Intra- and Inter-day Accuracy-6.2% to 11.2% google.comnih.gov
Chromatographic Run Time< 5 minutes google.comnih.gov

Thin-Layer Chromatography (TLC) in Analytical Screening

Thin-Layer Chromatography (TLC) is a valuable technique for the rapid and cost-effective screening of drugs, including mephentermine. analyticaltoxicology.com It is particularly useful in laboratories with limited resources and for analyzing a large number of samples. analyticaltoxicology.com TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

For the analysis of amphetamine-like substances, various solvent systems can be employed as the mobile phase. After development, the separated compounds are visualized. This can be achieved by observing the plate under UV light (if the compound is UV-active) or by spraying with a variety of chemical reagents that react with the analyte to produce a colored spot. Common visualization reagents for amines include ninhydrin (B49086) and Dragendorff's reagent. While primarily a qualitative technique, modern high-performance TLC (HPTLC) with densitometric scanning can provide quantitative results.

Spectrophotometric Determination Methods

Spectrophotometry offers a simple and accessible method for the quantification of mephentermine sulfate, especially in pharmaceutical dosage forms. A common approach involves the use of ion-exchange chromatography to separate the mephentermine from excipients in the formulation, followed by UV spectrophotometric measurement.

A collaborative study validated this ion-exchange method for determining mephentermine sulfate in tablets and injectables. The study reported mean recoveries ranging from 94.7% to 99.3%, with coefficients of variation between 1.39% and 2.00% nih.govoup.com. This demonstrates the method's accuracy and precision for quality control purposes.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For mephentermine, derivatization is crucial for GC-MS analysis to increase its volatility and thermal stability, and it can also be used in HPLC to enhance detector response.

Common derivatization strategies for primary and secondary amines like mephentermine involve acylation. Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used to form stable, volatile derivatives suitable for GC-MS analysis. Another approach is the use of pentafluorobenzoyl chloride (PFB-CI) for in-solution derivatization. For chiral analysis, specific chiral derivatizing agents like (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride are employed to form diastereomers that can be separated on a non-chiral chromatographic column.

The choice of derivatizing agent depends on the specific analytical requirements, including the desired sensitivity and the potential for interference from other compounds in the sample.

Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. This process ensures the reliability, reproducibility, and accuracy of analytical data. For the quantitative analysis of mephentermine sulfate in various matrices, a comprehensive validation process is essential, encompassing several key parameters.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of biological matrices such as urine and plasma, which are inherently complex, establishing selectivity is paramount. The assessment of selectivity typically involves the analysis of blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of mephentermine and its internal standard.

Matrix effects are a significant concern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These effects, caused by co-eluting endogenous components of the matrix, can lead to the suppression or enhancement of the analyte's ionization, thereby affecting the accuracy and precision of the results researchgate.netnih.govnih.gov. The matrix effect is quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

In a study developing an LC-MS/MS method for the determination of mephentermine in urine, the method validation requirements for selectivity and matrix effect were reported to have been satisfied, indicating no significant interference from endogenous urine components researchgate.netnih.gov. The evaluation of matrix effects is often performed at low and high quality control (QC) concentrations to ensure that the effect is consistent across the calibration range.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of calibration standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for methods intended for the analysis of trace levels of substances.

Several studies have established the linearity, LOD, and LOQ for mephentermine analysis in different matrices. For instance, an LC-MS/MS method for the simultaneous determination of phentermine, N-hydroxyphentermine, and mephentermine in urine demonstrated linearity for mephentermine over a concentration range of 50 to 15,000 ng/mL, with a limit of quantification (LOQ) of 1.0 ng/mL researchgate.netnih.gov. Another study using gas chromatography-mass spectrometry (GC/MS) reported a linear range of 25-5000 ng/mL, with an LOD of 7 to 28 ng/mL and an LOQ of 23 to 94 ng/mL for mephentermine in urine researchgate.net.

Analytical Method Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL) Reference
LC-MS/MSUrine50 - 15,000>0.995Not Reported1.0 researchgate.netnih.gov
GC/MSUrine25 - 5,000>0.9977 - 2823 - 94 researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is typically expressed as the percentage of bias or the percentage of recovery of the known amount of analyte added to the sample.

For the quantitative analysis of mephentermine, regulatory guidelines generally require the precision (%RSD) to be within ±15% (and within ±20% at the LOQ) and the accuracy (% bias) to be within 85-115% (80-120% at the LOQ).

A validated LC-MS/MS method for mephentermine in urine reported intra- and inter-day precisions to be within 8.9%, and intra- and inter-day accuracies to range from -6.2% to 11.2% researchgate.netnih.gov. Another study involving a collaborative study for the determination of mephentermine sulfate in drug formulations using ion exchange chromatography reported coefficients of variation from 1.39 to 2.00% and mean recoveries ranging from 94.7 to 99.3% nih.gov.

Analytical Method Matrix Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (% Bias) Inter-day Accuracy (% Bias) Reference
LC-MS/MSUrineQC samples< 8.9< 8.9-6.2 to 11.2-6.2 to 11.2 researchgate.netnih.gov
Ion Exchange ChromatographyDrug FormulationsNot SpecifiedNot Reported1.39 - 2.0094.7 - 99.3 (% Recovery)94.7 - 99.3 (% Recovery) nih.gov

Sample Preparation Techniques for Biological Matrices

The primary goal of sample preparation in bioanalysis is to remove interfering substances from the matrix and to concentrate the analyte of interest prior to instrumental analysis. For biological matrices like blood, plasma, and urine, which contain a high concentration of proteins, salts, and other endogenous compounds, an effective sample preparation technique is crucial for achieving reliable and reproducible results.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes from a liquid sample. The basic principle involves passing the sample through a cartridge containing the sorbent, which retains the analyte. Interfering substances are then washed away, and the analyte is subsequently eluted with a suitable solvent. SPE offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation.

The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For a basic compound like mephentermine, cation exchange or reversed-phase sorbents are commonly employed.

A typical SPE procedure involves the following steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Sample Loading: The pre-treated sample is passed through the sorbent bed.

Washing: The sorbent is washed with a solvent to remove interfering compounds.

Elution: The analyte of interest is eluted from the sorbent with a specific solvent.

While specific SPE protocols for mephentermine sulfate are not extensively detailed in the readily available literature, general principles for the extraction of basic drugs from biological fluids can be applied. For instance, a mixed-mode SPE cartridge combining both reversed-phase and cation exchange functionalities can be highly effective. The sample would be loaded under acidic conditions to ensure mephentermine is protonated and retains on the cation exchange moiety. After washing, the analyte can be eluted with a basic organic solvent. The choice of sorbent, wash, and elution solvents must be carefully optimized to achieve high recovery and a clean extract.

Advanced Research Perspectives and Future Directions

Mephentermine (B94010) Sulfate (B86663) as a Tool in Drug Discovery Research

Mephentermine sulfate serves as a significant pharmacological tool in drug discovery, primarily due to its well-characterized mechanism as an indirectly acting sympathomimetic amine. Its principal action involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals, which in turn activates adrenergic receptors. wikipedia.orgdrugbank.com This indirect mechanism allows researchers to investigate the intricacies of adrenergic neurotransmission, including the processes of neurotransmitter release, reuptake, and receptor interaction.

In comparative pharmacological studies, mephentermine sulfate is frequently used as a reference compound to elucidate the nuanced cardiovascular effects of novel sympathomimetic agents. By comparing the hemodynamic responses of new chemical entities to those of mephentermine, researchers can characterize their relative potencies and mechanisms of action. For instance, studies comparing mephentermine with direct-acting alpha-1 adrenergic agonists like phenylephrine (B352888) have been instrumental in dissecting the contributions of direct receptor stimulation versus indirect norepinephrine release in mediating pressor effects.

Preclinical research has utilized mephentermine to probe the function of the sympathetic nervous system. For example, the pressor and cardiac stimulatory effects of mephentermine are significantly diminished in animal models pre-treated with reserpine (B192253), a drug that depletes catecholamine stores. This demonstrates mephentermine's reliance on endogenous norepinephrine and provides a model for studying drugs that interfere with catecholamine storage and release.

The table below summarizes preclinical comparative data for mephentermine and other sympathomimetic amines, highlighting its mixed alpha and beta adrenergic activity.

CompoundPrimary Mechanism of ActionPredominant Adrenergic Receptor ActivityEffect on Heart Rate
Mephentermine Sulfate Indirect (Norepinephrine Release)Mixed α and βVariable
PhenylephrineDirectα1Decreased (Reflex Bradycardia)
NorepinephrineDirectα1, α2, β1Decreased (Reflex Bradycardia)
Ephedrine (B3423809)Mixed (Direct and Indirect)α and βIncreased

This table is for illustrative research purposes and does not imply clinical recommendations.

Methodological Advances in Pre-clinical Pharmacological Evaluation

The preclinical pharmacological evaluation of cardiovascular drugs like mephentermine sulfate is undergoing a significant transformation, moving beyond traditional animal models to more sophisticated and physiologically relevant systems. These advancements aim to improve the predictive validity of preclinical data for human clinical outcomes.

A key development is the use of three-dimensional (3D) engineered heart tissues. nih.gov These bioengineered constructs, often containing a mix of cardiac cell types, provide a more accurate in vitro model of the human myocardium compared to 2D cell cultures. frontiersin.org They can be used to assess the direct effects of compounds like mephentermine on cardiac contractility and electrophysiology in a multicellular environment that better mimics native heart tissue. nih.gov

Furthermore, the advent of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has revolutionized preclinical cardiotoxicity and efficacy testing. nih.govamegroups.org These cells can be generated from patient-specific lines, offering the potential to study the effects of drugs on cardiomyocytes with specific genetic backgrounds. nih.gov The use of hiPSC-CMs in 3D cardiac models allows for the investigation of mephentermine's effects on human cardiac cells without the interspecies variability inherent in animal models. nih.govnih.govfrontiersin.org

High-throughput screening (HTS) methodologies are also being refined for the evaluation of sympathomimetic amines. bmglabtech.commdpi.com These automated platforms enable the rapid screening of large compound libraries to identify molecules that modulate adrenergic pathways. bmglabtech.comnih.gov While HTS is primarily used for hit identification, the development of more complex cell-based assays within these platforms allows for a more nuanced understanding of a compound's mechanism of action early in the drug discovery process. mdpi.comirbm.com

The table below outlines some of these advanced preclinical models and their potential applications in the evaluation of mephentermine sulfate.

Preclinical ModelKey FeaturesPotential Application for Mephentermine Sulfate Evaluation
3D Engineered Heart Tissues Multicellular, tissue-like architecture.Assessment of direct inotropic and chronotropic effects on a human-relevant cardiac construct.
hiPSC-Derived Cardiomyocytes Human-specific cellular model; patient-specific potential.Investigation of genetic influences on the response to mephentermine; cardiotoxicity screening.
High-Throughput Screening (HTS) Miniaturized, automated assays.Identification of novel compounds that mimic or antagonize the effects of mephentermine.

Emerging Research Areas and Unexplored Mechanistic Insights

While the primary mechanism of mephentermine sulfate is understood to be the release of norepinephrine, emerging research is exploring other potential molecular targets and physiological effects. wikipedia.orgtaylorandfrancis.com Its structural similarity to amphetamine and methamphetamine has prompted investigations into its psychoactive properties and abuse potential. wikipedia.org

An area of significant interest is the potential interaction of mephentermine with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that is activated by trace amines and amphetamine-like substances. frontiersin.orgnih.gov It is known to modulate dopaminergic and serotonergic systems and is being investigated as a therapeutic target for substance use disorders. nih.gov Given that mephentermine is known to induce the release of dopamine (B1211576) in addition to norepinephrine, exploring its activity at TAAR1 could reveal novel mechanistic insights into its central nervous system effects. wikipedia.org Research into the interaction between TAAR1 and the dopamine D2 receptor has shown a complex interplay that can modulate dopaminergic signaling. doi.org

The metabolic fate of mephentermine is another area of ongoing research. Studies in preclinical models have identified various metabolites, and understanding these metabolic pathways is crucial for a complete pharmacological profile. nih.gov Untargeted metabolic profiling techniques are being developed to better characterize the urinary sulfate metabolome, which could be applied to further elucidate the biotransformation of mephentermine sulfate. frontiersin.org

Finally, the influence of adrenergic signaling on metabolic pathways is a burgeoning field of research. For instance, β2-adrenergic receptor signaling has been shown to regulate key metabolic pathways in immune cells. nih.gov Investigating whether mephentermine, through its indirect stimulation of adrenergic receptors, has significant and previously uncharacterized metabolic effects is a promising avenue for future research.

Emerging Research AreaRationalePotential Significance
TAAR1 Interaction Structural similarity to amphetamines, which are known TAAR1 agonists.Uncovering novel mechanisms for its CNS effects and potential for abuse.
Metabolic Profiling Incomplete understanding of its biotransformation and the biological activity of its metabolites.Comprehensive pharmacological characterization and identification of potential drug-drug interactions.
Metabolic Effects Adrenergic signaling is increasingly linked to the regulation of cellular metabolism.Revealing previously unknown systemic effects beyond its cardiovascular actions.

Q & A

Q. What are the primary mechanisms of action of mephentermine sulfate in modulating cardiovascular hemodynamics, and how can these be systematically evaluated in preclinical models?

Answer:

  • Methodology: Use isolated heart preparations (e.g., Langendorff-perfused rat hearts) to measure changes in myocardial oxygen consumption, cardiac output, and peripheral vascular resistance under controlled hemodynamic conditions. Reference the protocol from Welch et al. (1958), which quantified these parameters using pressure-volume loop analysis and oxygen electrode measurements .
  • Data Interpretation: Compare baseline and post-administration metrics to assess dose-dependent effects. For example, Welch et al. observed that mephentermine sulfate increased myocardial oxygen consumption by 18–22% in normotensive states but improved efficiency under high filling pressures .

Q. How can researchers design clinical trials to assess mephentermine sulfate’s efficacy in managing hypotension during spinal anesthesia while minimizing confounding variables?

Answer:

  • Methodology: Adopt a randomized, double-blind design with stratified groups (e.g., normotensive vs. pre-eclamptic patients). Use standardized dosing protocols (e.g., 6 mg IV bolus increments) and monitor hemodynamic variables (blood pressure, heart rate) at 2-minute intervals .
  • Statistical Analysis: Apply SPSS or R for ANOVA to compare intergroup differences. For instance, a study on 66.7% of participants aged 26–30 years found no significant age-related variability in mephentermine response (p=1.000), suggesting robust applicability across cohorts .

Q. What analytical techniques are essential for validating the chemical identity and purity of mephentermine sulfate in experimental formulations?

Answer:

  • Methodology: Use high-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) and compare retention times against USP reference standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to verify the presence of the N,α,α-trimethylphenethylamine sulfate moiety .
  • Quality Control: Follow USP monographs for sulfate identification (e.g., precipitation tests with barium chloride) and melting-point analysis (131–135°C for benzoyl derivatives) .

Advanced Research Questions

Q. How do contradictions in mephentermine sulfate’s effects on myocardial efficiency (e.g., increased vs. decreased oxygen consumption) arise across experimental conditions, and how can these be reconciled?

Answer:

  • Methodology: Conduct meta-analyses of studies under varying hemodynamic states (e.g., normotensive vs. high filling pressures). Welch et al. (1958) demonstrated that efficiency improvements depend on Laplace’s law dynamics (ventricular wall tension), which vary with preload conditions .
  • Data Synthesis: Use Cochrane Review frameworks to integrate preclinical and clinical data, prioritizing studies with controlled variables (e.g., fixed heart rate, matched blood volume) .

Q. What methodological gaps exist in current evidence regarding mephentermine sulfate’s potential anaphylactic reactions, and how can these be addressed in future studies?

Answer:

  • Methodology: Retrospectively analyze adverse event databases (e.g., FAERS) using keyword filters (“mephentermine,” “hypotension,” “paraben allergy”). Case studies suggest parabens in formulations may confound hypersensitivity findings, necessitating excipient-free controls .
  • Experimental Design: Incorporate basophil activation tests (BAT) or skin prick tests in prospective trials to isolate immune responses to mephentermine sulfate vs. preservatives .

Q. How can researchers optimize dose-response models for mephentermine sulfate in heterogeneous populations (e.g., elderly vs. obstetric patients)?

Answer:

  • Methodology: Apply pharmacometric modeling (e.g., NONMEM) using population pharmacokinetic data. For example, studies in obstetric anesthesia found a mean total dose of 12–18 mg for hypotension management, but variability (±4 mg) suggests age- or comorbidity-adjusted dosing algorithms are needed .
  • Validation: Use bootstrapping or cross-validation to assess model robustness in subgroups, ensuring confidence intervals <10% deviation .

Data Management and Reporting Standards

Q. What are the best practices for reporting raw hemodynamic data in mephentermine sulfate studies to ensure reproducibility?

Answer:

  • Guidelines: Follow Beilstein Journal of Organic Chemistry standards:
    • Primary Data: Include mean ± SD for key metrics (e.g., blood pressure, heart rate) in main tables.
    • Supplementary Files: Archive raw datasets (e.g., Excel spreadsheets with time-stamped measurements) in repositories like Figshare, linked via DOI in the manuscript .
  • Example: A 2023 study on spinal anesthesia outcomes provided raw SPSS data files, enabling secondary analyses of mephentermine’s latency period (2.5–3.1 minutes) .

Q. How should conflicting findings between preclinical (animal) and clinical studies on mephentermine sulfate’s peripheral vascular effects be addressed in systematic reviews?

Answer:

  • Methodology: Apply PRISMA frameworks to grade evidence by study design (e.g., animal vs. RCT). For instance, animal models may overestimate vasoconstrictive effects due to species-specific adrenergic receptor densities, requiring sensitivity analyses .
  • Evidence Integration: Use forest plots to visualize heterogeneity, with I² statistics quantifying inconsistency. A 2020 Cochrane review highlighted that 30% of discrepancies stem from uncontrolled confounders (e.g., anesthesia type) in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.